molecular formula C28H34N2O5 B11195260 10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11195260
M. Wt: 478.6 g/mol
InChI Key: YQVIGXSXDHPUDU-UHFFFAOYSA-N
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Description

10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 174-176°C and a reaction time of several minutes to hours, depending on the specific protocol .

Industrial Production Methods

The use of supported catalysts and microwave irradiation can enhance reaction rates and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its anxiolytic and antioxidant properties.

    Medicine: Investigated for its potential use as an anxiolytic agent, showing promising results in in vivo models.

Mechanism of Action

The mechanism of action of 10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, including the presence of the isobutyryl group and the trimethoxyphenyl moiety. These structural elements contribute to its distinct pharmacological profile, making it a promising candidate for further research and development .

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H34N2O5/c1-16(2)27(32)30-20-11-9-8-10-18(20)29-19-14-28(3,4)15-21(31)25(19)26(30)17-12-23(34-6)24(35-7)13-22(17)33-5/h8-13,16,26,29H,14-15H2,1-7H3

InChI Key

YQVIGXSXDHPUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

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